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Quantitative Data on MAO-B Inhibition

The table below summarizes key quantitative findings from biochemical studies on zonisamide's inhibition

of MAO-B.

Parameter

Value / Finding

Experimental Context

ICso0 (Mouse)

Ki (Human

MAO-B)

Ki (Rat MAO-
B)

Specificity

25 uM [1]

3.1+ 0.3 uM [2] [3]

2.9+0.5uM [2]

No inhibition observed on human or rat
MAO-A at concentrations up to 100 uM

2].

Ex vivo assay in mouse brain homogenates

[1].

Competitive inhibitor of purified,
recombinant human MAO-B [2].

Competitive inhibitor of purified,
recombinant rat MAO-B [2].

Assays with purified, recombinant MAO-A
enzymes [2].
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Parameter Value | Finding Experimental Context
Inhibition Reversible and competitive [1] [2] Binds within the substrate cavity of MAO-B
Type without forming a permanent covalent bond

[1] [2].

Structural Basis and Mechanism of MAO-B Inhibition

The high-resolution crystal structure (1.8 A) of the human MAO-B-zonisamide complex reveals the precise
binding mode. Zonisamide binds competitively within the substrate cavity of MAO-B [2]. Key molecular

interactions include:

¢ H-bonding: The sulfonamide side chain forms hydrogen bonds with a conserved active site water
molecule, which is also bridged to the flavin cofactor and the side chain of GIn206 [2].

e Hydrophobic Contacts: The benzisoxazole ring of zonisamide makes van der Waals contacts with
residues like Tyr326 and Leul71 at the interface of the entrance and substrate cavities [2].

e "Open" Conformation: The gating residue 1le199 is in the "open" conformation, similar to other non-
covalent inhibitors [2].

This binding mode, distinct from MAO-A's cavity geometry, explains zonisamide's specificity for the MAO-

B isoform [2].

MAO-B Enzyme
(Substrate Cavity)

Zonisamide (ZNS)

Conserved
Water Molecule

Flavin Cofactor
(FAD)

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2812670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3071873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2812670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3071873/
https://www.smolecule.com/products/s566431?utm_src=pdf-body
https://www.smolecule.com/products/s566431?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3071873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3071873/
https://www.smolecule.com/products/s566431?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3071873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3071873/
https://www.smolecule.com/products/s566431?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3071873/
https://www.smolecule.com/products/s566431?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Key molecular interactions of zonisamide within the human MAO-B active site.

Functional Experimental Evidence and Protocol

The functional relevance of MAO-B inhibition is demonstrated in models of Parkinson's disease.
Zonisamide pretreatment attenuates the neurotoxicity induced by MPTP, which requires MAO-B for its

conversion to the toxic metabolite MPP+ [1] [4].

Experimental Protocol: MPTP Mouse Model Neuroprotection [1]

¢ Animals: Male Swiss Webster mice (10-12 weeks old).
e Treatment:
o Neurotoxin: MPTP (30 mg/kg, subcutaneously) administered once daily for 4 days.
o Intervention: Zonisamide (e.g., 5, 10, 20 mg/kg, intraperitoneally) administered concurrently
with MPTP.
o Positive Control: Selegiline (2.5 mg/kg, intraperitoneally), a known MAO-B inhibitor.
¢ Endpoint Measurement (7 days post-MPTP):
o Tissue Collection: Striata are rapidly dissected, frozen, and stored at -60°C.
o Neurochemical Analysis:
= Dopamine (DA) and DOPAC: Measured using HPLC with electrochemical detection from
perchloric acid extracts of striatal homogenates.
= Tyrosine Hydroxylase (TH) Content: Quantified via ELISA, serving as a marker for
dopaminergic neuron integrity.
= MPP+ Levels: Analyzed in striatal tissue using liquid chromatography-mass spectrometry
(LC-MS).
¢ Key Findings:
o Zonisamide significantly and dose-dependently attenuated MPTP-induced depletions of striatal
DA, DOPAC, and TH [1].
o Zonisamide treatment substantially reduced the striatal content of MPP+, confirming the
inhibition of MPTP's bioactivation by MAO-B in vivo [1].
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Experimental rationale: Zonisamide inhibits MAO-B, blocking the conversion of MPTP to MPP+ and

providing neuroprotection.

Relevance to Other Mechanisms and Clinical Note

Zonisamide has a broad mechanistic profile. Its efficacy in Parkinson's disease likely involves multiple
pathways beyond MAO-B inhibition, including modulation of dopaminergic and serotonergic

neurotransmission and blockade of T-type calcium channels [5] [2].

A crucial clinical consideration is that zonisamide is a reversible MAO-B inhibitor. Unlike irreversible
inhibitors like selegiline, it does not produce a permanent effect on the enzyme, which may influence its drug

interaction profile [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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